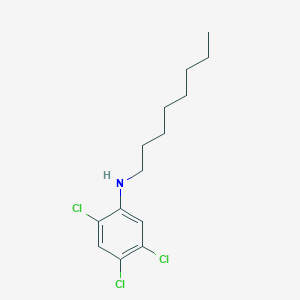

2,4,5-Trichloro-N-octylaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry and Advanced Materials Science

Aniline and its derivatives are fundamental building blocks in the synthesis of a multitude of organic compounds. Their versatility stems from the reactivity of the amino group and the aromatic ring, allowing for a wide range of chemical transformations. In the realm of materials science, aniline derivatives are crucial precursors to polymers, dyes, and pigments. fishersci.comsmolecule.com For instance, the polymerization of aniline yields polyaniline, a conductive polymer with applications in electronics and anti-corrosion coatings. Furthermore, the diazotization of aniline derivatives followed by coupling reactions is a classic and widely used method for producing azo dyes, which are integral to the textile and printing industries. smolecule.com In medicinal chemistry, the aniline scaffold is present in numerous pharmaceutical agents, highlighting its importance in drug design and development. nih.gov

Overview of Halogenated and N-Alkylated Aromatic Amines in Scholarly Contexts

The introduction of halogen atoms onto the aniline ring significantly modifies its electronic properties, reactivity, and biological activity. Chlorinated anilines, for example, are important intermediates in the production of pesticides and herbicides. smolecule.comchemicalbook.com The position and number of chlorine atoms can fine-tune the compound's efficacy and spectrum of activity.

N-alkylation of anilines, the substitution of one or both hydrogen atoms on the amino group with alkyl chains, is another critical modification. This process alters the steric and electronic environment of the nitrogen atom, influencing the compound's basicity, nucleophilicity, and physical properties such as solubility and lipophilicity. N-alkylated anilines are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The combination of both halogenation and N-alkylation in a single molecule, as in 2,4,5-Trichloro-N-octylaniline, is expected to result in a compound with a unique set of properties, making it a subject of interest for synthetic and materials chemists.

Rationale for Comprehensive Research on N-Octyl-2,4,5-Trichloroaniline and Analogues

The specific compound this compound is a compelling target for research due to the combined functionalities of its structure. The trichlorinated aromatic ring provides a stable and lipophilic core, while the N-octyl group introduces significant hydrocarbon character. This combination suggests potential applications in areas where specific solubility and interfacial properties are required.

Research into analogues, such as the recently synthesized 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl octyl carbamate, which demonstrated antistaphylococcal activity, indicates that long-chain alkyl groups attached to a trichlorophenylamine moiety can lead to biologically active compounds. mdpi.com A comprehensive study of this compound would, therefore, provide valuable insights into how these structural motifs influence physicochemical properties and potential functionalities. Such research would contribute to the broader understanding of structure-property relationships in complex aniline derivatives and could pave the way for the development of new materials or chemical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl3N/c1-2-3-4-5-6-7-8-18-14-10-12(16)11(15)9-13(14)17/h9-10,18H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTFWHHHOMWSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings on 2,4,5 Trichloro N Octylaniline

Synthesis of 2,4,5-Trichloroaniline (B140166) (Starting Material)

The precursor for the target molecule is 2,4,5-Trichloroaniline. A common synthetic route to this compound involves the reduction of 1,2,4-trichloro-5-nitrobenzene. smolecule.comchemicalbook.com This reaction is typically carried out using a reducing agent such as iron powder in an acidic aqueous medium or through catalytic hydrogenation.

Table 1: Synthesis of 2,4,5-Trichloroaniline

| Starting Material | Reagents | Reaction Type | Typical Yield | Reference |

|---|

N-Alkylation of 2,4,5-Trichloroaniline to Yield N-Octyl-2,4,5-Trichloroaniline

The synthesis of this compound would proceed via the N-alkylation of 2,4,5-trichloroaniline. This is a standard nucleophilic substitution reaction where the nitrogen atom of the aniline (B41778) acts as the nucleophile, attacking an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane). The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases for this transformation include potassium carbonate or sodium hydride. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common.

A general reaction scheme would be:

C₆H₂Cl₃NH₂ + CH₃(CH₂)₇-Br + Base → C₆H₂Cl₃NH(CH₂)₇CH₃ + Base·HBr

Spectroscopic Analysis (FTIR, NMR, Mass Spectrometry)

The characterization of the synthesized this compound would rely on standard spectroscopic techniques. The expected data is summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Expected Observations |

|---|---|

| FTIR (Fourier-Transform Infrared Spectroscopy) | - N-H stretch for the secondary amine around 3350-3450 cm⁻¹- C-H stretches from the octyl chain just below 3000 cm⁻¹- Aromatic C=C stretches in the 1400-1600 cm⁻¹ region- C-N stretch around 1250-1350 cm⁻¹- Strong C-Cl stretches in the 600-800 cm⁻¹ region |

| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | - A triplet for the terminal methyl group (CH₃) of the octyl chain around 0.9 ppm- A complex multiplet for the internal methylene (B1212753) groups (CH₂) of the octyl chain between 1.2-1.7 ppm- A triplet for the methylene group attached to the nitrogen (~N-CH₂) around 3.1 ppm- A broad singlet for the N-H proton- Two singlets for the two non-equivalent aromatic protons |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) | - Multiple signals for the eight distinct carbon atoms of the octyl chain- Six distinct signals for the carbon atoms of the trichlorinated benzene (B151609) ring |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₄H₂₀Cl₃N (307.67 g/mol ), showing a characteristic isotopic pattern due to the presence of three chlorine atoms. - Fragmentation patterns corresponding to the loss of the octyl chain or parts of it. |

Physicochemical Properties

The physical and chemical properties of 2,4,5-Trichloro-N-octylaniline can be inferred from its structure.

Table 3: of this compound

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₄H₂₀Cl₃N |

| Molecular Weight | 307.67 g/mol |

| Appearance | Expected to be a crystalline solid or a high-boiling liquid at room temperature. |

| Solubility | Poorly soluble in water; soluble in common organic solvents like ethanol, acetone, and chlorinated solvents. |

| Partition Coefficient (logP) | Predicted to be high, indicating significant lipophilicity due to the three chlorine atoms and the long alkyl chain. |

| Melting Point | Expected to be higher than 2,4,5-trichloroaniline (B140166) (93-95 °C) due to the increased molecular weight and van der Waals forces from the octyl chain. chemicalbook.com |

| Boiling Point | Expected to be significantly higher than 2,4,5-trichloroaniline (270 °C) due to the increased molecular weight. chemicalbook.com |

Computational Chemistry and Theoretical Modeling of N Octyl 2,4,5 Trichloroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-Octyl-2,4,5-trichloroaniline.

DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO has been shown to be related to the toxicity of single chlorinated anilines. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. For chlorinated anilines, the toxicity when combined with other substances like cadmium has been linked to the HOMO-LUMO energy difference. nih.gov

Studies on similar chlorinated anilines have utilized DFT to understand reaction mechanisms, such as chlorination, and have found that the stability of reaction intermediates can predict the orientation of substitution. tsijournals.com For instance, in the chlorination of aniline (B41778), DFT calculations have been used to explore the potential energy surface and validate interpretations of reaction pathways. tsijournals.com Furthermore, DFT has been employed to investigate the π-stacking interactions in cocrystals of chlorinated anilines, revealing preferences for specific packing patterns that are crucial for solid-state reactions. acs.org

The table below presents a hypothetical representation of DFT-calculated electronic properties for N-Octyl-2,4,5-trichloroaniline, based on general trends observed for similar molecules.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility |

Note: These values are illustrative and would need to be determined by specific DFT calculations for N-Octyl-2,4,5-trichloroaniline.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information.

While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking other methods and for obtaining precise data on molecular geometries, vibrational frequencies, and interaction energies. dntb.gov.ua For halogenated anilines, ab initio methods have been used to study intermolecular interactions, such as hydrogen and halogen bonds, which play a significant role in their crystal packing. dntb.gov.ua For instance, a study on para- and ortho-halogenanilines used ab initio calculations to compare interaction energies and understand the organization of their crystal structures. dntb.gov.ua

The choice of basis set is crucial in ab initio calculations. Larger basis sets generally lead to more accurate results but also increase the computational cost. For chlorinated anilines, basis sets like 6-31+G* and 6-311++G** have been used in conjunction with methods like Restricted Hartree-Fock (RHF) to calculate properties such as vibrational frequencies and rotational constants. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and dynamics of molecules like N-Octyl-2,4,5-trichloroaniline.

The long octyl chain in N-Octyl-2,4,5-trichloroaniline introduces significant conformational flexibility. MD simulations can explore the various possible conformations of this chain and the substituted aniline ring, identifying the most stable (lowest energy) structures and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, such as biological receptors or other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of Chlorinated N-Alkylanilines

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Molecular Descriptors for Structural Representation

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be classified into several categories:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: Based on lists of structural fragments.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific chemical features. For chlorinated anilines, 2D descriptors have been used to model their toxicity. researchgate.net

3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular shape, volume, and surface area.

Quantum Chemical Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR/QSPR model. frontiersin.org For chlorinated anilines and related compounds, descriptors related to lipophilicity (like log Kow), electronic properties (like HOMO and LUMO energies), and molecular size have been found to be important for predicting their toxicity and other properties. doi.orgnih.gov

The table below provides examples of molecular descriptors that would be relevant for QSAR/QSPR studies of N-Octyl-2,4,5-trichloroaniline.

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional (0D/1D) | Molecular Weight | Size of the molecule |

| Number of Chlorine Atoms | Halogenation level | |

| Topological (2D) | Wiener Index | Molecular branching |

| Kier & Hall Connectivity Indices | Atom connectivity | |

| Geometrical (3D) | Molecular Surface Area | Shape and size |

| Molecular Volume | Bulkiness | |

| Quantum Chemical | HOMO Energy | Electron-donating capacity |

| LUMO Energy | Electron-accepting capacity | |

| Physicochemical | Log P (octanol-water partition coefficient) | Lipophilicity/hydrophobicity |

Predictive Modeling of Chemical Behavior Based on Structural Features

Once a set of relevant molecular descriptors is established, various statistical and machine learning methods can be used to build the QSAR/QSPR model. These methods aim to find a mathematical equation that best correlates the descriptors with the observed activity or property.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Support Vector Machines (SVM) / Support Vector Regression (SVR): A machine learning method that can model both linear and non-linear relationships. researchgate.netplos.org

Artificial Neural Networks (ANN): A powerful machine learning technique inspired by the structure of the human brain, capable of modeling complex non-linear relationships. researchgate.net

Successful QSAR models have been developed for predicting the aquatic toxicity of chlorinated anilines. frontiersin.orgdoi.org These models often show that toxicity is strongly correlated with hydrophobicity (log Kow). doi.org For instance, the toxicity of chlorinated anilines to the bacterium Photobacterium phosphoreum was successfully modeled using the energy of the lowest unoccupied molecular orbital (ELUMO) as a descriptor. nih.gov QSPR models have also been developed to predict various physicochemical properties of organic compounds, including drug-like molecules. nih.govnih.gov

The predictive power of a QSAR/QSPR model is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. rsc.org A robust and validated model can then be used to predict the activity or property of new, untested compounds like N-Octyl-2,4,5-trichloroaniline, thereby guiding further experimental research and risk assessment. doi.org

Validation Methodologies for QSAR/QSPR Models

The reliability and predictive power of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are paramount for their application in computational chemistry. For halogenated aromatic amines like N-Octyl-2,4,5-trichloroaniline, rigorous validation is essential to ensure the developed models are statistically sound and can accurately predict the properties or activities of new, untested compounds. europa.euresearchgate.net The validation process is typically categorized into internal and external validation. researchgate.net

Internal Validation:

Internal validation assesses the robustness and stability of a QSAR/QSPR model using the training set of data from which the model was developed. core.ac.uk Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation: This is a widely used method where one compound is removed from the training set, and the model is rebuilt using the remaining compounds. scielo.brresearchgate.net The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient (Q²), which is a measure of the total variation in the dependent variable that can be predicted by the model. scielo.brresearchgate.net

k-Fold Cross-Validation: In this method, the training data is randomly divided into 'k' subsets of equal size. researchgate.net One subset is used as the validation set, and the remaining k-1 subsets are used to train the model. The process is repeated 'k' times, with each subset used once as the validation set. This technique is particularly useful for larger datasets. researchgate.net

Y-Randomization: This test is performed to ensure that the model is not a result of a chance correlation. researchgate.net The dependent variable (Y-vector) is randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. A valid model should have very low R² and Q² values for the randomized models, indicating that the original model is not due to random chance. researchgate.net

External Validation:

External validation is the process of assessing the predictive ability of a developed QSAR/QSPR model on an independent set of data (the test set) that was not used during the model development. researchgate.net This is considered the most stringent test of a model's predictive power. researchgate.net Key metrics for external validation include:

Coefficient of Determination (R²pred): This is calculated for the test set and measures how well the model predicts the activity of external compounds. A high R²pred value is indicative of a good predictive model. nih.gov

Root Mean Square Error of Prediction (RMSEP): This metric quantifies the average difference between the predicted and experimental values for the test set compounds. d-nb.info A lower RMSEP value indicates better predictive accuracy. d-nb.info

Mean Absolute Error (MAE): Similar to RMSEP, MAE represents the average absolute difference between predicted and observed values for the test set. researchgate.net

Concordance Correlation Coefficient (CCC): This metric evaluates the agreement between the predicted and observed values, assessing both precision and accuracy. researchgate.netresearchgate.net

The following table summarizes the key validation parameters and their typical acceptance criteria for a robust QSAR/QSPR model.

| Validation Parameter | Symbol | Description | Generally Accepted Value |

| Coefficient of Determination | R² | Goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² (or Q²loo) | Internal predictive ability of the model. | > 0.5 |

| External Prediction Coefficient | R²pred (or Q²ext) | Predictive ability for an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | The standard deviation of the residuals (prediction errors). | As low as possible |

| Mean Absolute Error | MAE | The average of the absolute errors. | As low as possible |

| Concordance Correlation Coefficient | CCC | Measures the agreement between predicted and observed values. | > 0.85 |

These validation methodologies ensure that QSAR/QSPR models for compounds like N-Octyl-2,4,5-trichloroaniline are not only statistically robust but also possess a high degree of predictive accuracy for real-world applications. nih.gov

Mechanistic Theoretical Investigations of Reactions Involving N-Octyl-2,4,5-Trichloroaniline

While specific mechanistic theoretical investigations on N-Octyl-2,4,5-trichloroaniline are not extensively documented in the literature, computational studies on related substituted anilines provide significant insights into the potential reaction pathways this compound may undergo. These investigations primarily utilize Density Functional Theory (DFT) to model reaction mechanisms, transition states, and intermediates. acs.orgtsijournals.com Key reaction types for which theoretical studies on analogous compounds can be extrapolated to N-Octyl-2,4,5-trichloroaniline include oxidation, electrophilic substitution (such as chlorination), and nucleophilic substitution.

Oxidation:

Theoretical studies on the oxidation of substituted anilines by oxidizing agents like ferrate(VI) and manganese oxide have been performed using DFT. acs.orgnih.govnih.gov These studies suggest that the primary oxidation pathway often follows a Hydrogen Atom Transfer (HAT) mechanism. nih.gov For N-Octyl-2,4,5-trichloroaniline, this would involve the abstraction of a hydrogen atom from the secondary amine group. The presence of both electron-withdrawing chloro substituents and an electron-donating octyl group would influence the electronic properties of the aniline ring and the nitrogen atom, thereby affecting the reaction kinetics. DFT calculations on various substituted anilines have shown that the nature and position of substituents significantly impact the C-N bond strength and the charge distribution on the amino group, which are critical factors in the oxidation process. acs.orgnih.gov

Electrophilic Aromatic Substitution:

The chlorination of aniline has been a subject of theoretical investigation using DFT. tsijournals.com These studies focus on the relative stability of the Wheland complex (also known as a σ-complex), which is a key intermediate in electrophilic aromatic substitution reactions. tsijournals.com For N-Octyl-2,4,5-trichloroaniline, further electrophilic substitution on the aromatic ring is less likely due to the deactivating effect of the three chlorine atoms already present. However, theoretical models can predict the most probable sites for any potential substitution by evaluating the energies of the corresponding intermediates. The directing effects of the amino group and the existing chlorine atoms would be the determining factors.

Nucleophilic Substitution:

Theoretical studies have also been conducted on the nucleophilic substitution reactions of chloroanilines and related compounds. science.govnih.gov In the case of N-Octyl-2,4,5-trichloroaniline, a nucleophile could potentially substitute one of the chlorine atoms on the aromatic ring. DFT calculations can be employed to model the reaction pathway, including the transition state energies for nucleophilic attack at the different chlorinated positions. Such studies on similar chloroaromatic compounds indicate that the reaction mechanism can be either a concerted (SNAr) or a stepwise process involving a Meisenheimer complex, depending on the nucleophile and the specific substitution pattern on the ring. science.gov

N-Alkylation and Related Reactions:

While N-Octyl-2,4,5-trichloroaniline is already N-alkylated, theoretical studies on the N-alkylation of amines provide a framework for understanding the reactivity of the N-H bond in the precursor, 2,4,5-trichloroaniline (B140166). researchgate.net Furthermore, computational investigations into reactions of N-alkylanilines, such as visible-light-induced hydroalkylation or C-oxyalkylation, reveal pathways involving the formation of N-α-carbon radicals. acs.orgineosopen.org For N-Octyl-2,4,5-trichloroaniline, theoretical modeling could explore the possibility of reactions at the α-carbon of the octyl group, which could be initiated by radical abstraction.

The table below summarizes the potential reactions and the insights that can be gained from theoretical modeling, based on studies of analogous compounds.

| Reaction Type | Potential Reactants | Theoretical Insights from Analogous Systems | Relevance to N-Octyl-2,4,5-trichloroaniline |

| Oxidation | Oxidizing agents (e.g., MnO₂, Ferrate(VI)) | Primarily proceeds via a Hydrogen Atom Transfer (HAT) mechanism from the amino group. acs.orgnih.govnih.gov | The N-H bond is a likely site of initial attack. The electronic effects of the chloro and octyl groups will modulate reactivity. |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Cl⁺) | Reaction proceeds via a Wheland intermediate. The regioselectivity is governed by the stability of this intermediate. tsijournals.com | Further substitution is disfavored but theoretical models can predict the least unfavorable position for attack. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., OH⁻, RS⁻) | Can proceed through a concerted or stepwise (Meisenheimer complex) mechanism. science.govnih.gov | One of the chlorine atoms could be substituted. DFT can predict the most labile chlorine and the reaction barrier. |

| Radical Reactions at Alkyl Chain | Radical initiators | Formation of N-α-carbon radicals can lead to further reactions like addition or cyclization. acs.org | The octyl chain provides sites for radical reactions, which can be modeled computationally. |

Mechanistic Studies of N Octyl 2,4,5 Trichloroaniline Reactions

Investigation of Electrophilic Aromatic Substitution Mechanisms on the Chlorinated Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction for N-Octyl-2,4,5-trichloroaniline are dictated by the combined electronic and steric effects of the N-octylamino group and the three chlorine substituents.

The N-octylamino group is a powerful activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. byjus.com This resonance effect preferentially increases the electron density at the ortho and para positions relative to the amino group. Conversely, the three chlorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect. However, they also possess lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In N-Octyl-2,4,5-trichloroaniline, the positions ortho (2,6) and para (4) to the amino group are substituted. The chlorine atoms are at positions 2, 4, and 5. The only available position for substitution is C-6. The directing effects of the substituents converge on this position, making it the primary site for electrophilic attack.

The general mechanism proceeds in two steps:

Formation of the Sigma Complex: The electrophile (E⁺) attacks the electron-rich aromatic ring, specifically at the C-6 position, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is crucial for the reaction to proceed.

Deprotonation: A base removes a proton from the C-6 position, restoring the aromaticity of the ring and yielding the final substitution product.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -NHC₈H₁₇ | 1 | +R >> -I (Resonance donation >> Inductive withdrawal) | Strongly Activating | Ortho, Para |

| -Cl | 2 | -I > +R (Inductive withdrawal > Resonance donation) | Deactivating | Ortho, Para |

| -Cl | 4 | -I > +R | Deactivating | Ortho, Para |

| -Cl | 5 | -I > +R | Deactivating | Ortho, Para |

Exploration of Nucleophilic Pathways at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the N-octylamino group makes it a nucleophilic and basic center. However, the nucleophilicity is modulated by both electronic and steric factors. The strong electron-withdrawing effect of the 2,4,5-trichlorophenyl group reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to non-halogenated N-alkylanilines. Additionally, the bulky octyl group and the ortho-chlorine atom provide significant steric hindrance around the nitrogen center.

Despite these constraints, the nitrogen atom can participate in several nucleophilic reactions:

N-Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine. This reaction may require forcing conditions due to the reduced nucleophilicity and steric hindrance.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, yields the corresponding amide. This is a common transformation for anilines and is generally feasible.

Reaction with Carbonyls: N-Octyl-2,4,5-trichloroaniline can react with aldehydes and ketones to form imines (Schiff bases) after the dehydration of an intermediate hemiaminal.

The reduced basicity of the nitrogen atom is a key feature. A comparison of pKₐ values of the conjugate acids illustrates this effect.

| Compound | Estimated pKₐ (of ArNH₂⁺R) | Relative Basicity |

|---|---|---|

| Aniline (B41778) | 4.6 | Reference |

| N-Octylaniline | ~5.0 | More Basic |

| N-Octyl-2,4,5-trichloroaniline | < 2.0 | Significantly Less Basic |

Radical Reaction Mechanisms Associated with N-Octyl-2,4,5-Trichloroaniline

N-Octyl-2,4,5-trichloroaniline can undergo reactions involving free radical intermediates, particularly under conditions of high energy such as UV irradiation or in the presence of radical initiators. Studies on similar chloroaniline derivatives using techniques like pulse radiolysis have shown that hydroxyl radicals (•OH) react rapidly with these compounds. rsc.org

Two primary mechanistic pathways are proposed for the reaction with hydroxyl radicals:

Radical Addition: The electrophilic •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. The positions of attack are influenced by the existing substituents. Subsequent elimination of water or a chlorine atom can lead to the formation of various products. For chloroanilines, the initially-formed OH adducts can undergo dehydration to yield anilino radicals. rsc.org

Hydrogen Abstraction: The •OH radical can abstract the hydrogen atom from the N-H bond of the amino group. This process results in the formation of a nitrogen-centered radical known as an anilino radical (Ar-N•-R). This pathway is often competitive with radical addition.

The resulting anilino radical is a key intermediate that can undergo further reactions such as:

Dimerization: Two anilino radicals can couple to form azo or hydrazo compounds.

Propagation: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Furthermore, under specific conditions, such as in the presence of chlorine and UV light, radical substitution on the octyl chain could occur, analogous to the free-radical chlorination of alkanes. aakash.ac.insavemyexams.com This process typically involves initiation (formation of chlorine radicals), propagation (hydrogen abstraction from the alkyl chain followed by reaction with Cl₂), and termination steps.

| Radical Intermediate | Formation Pathway | Potential Subsequent Reactions |

|---|---|---|

| Hydroxycyclohexadienyl Radical | •OH addition to the phenyl ring | Dehydration, Dehydrochlorination |

| Anilino Radical (Ar-N•-R) | H-abstraction from N-H by •OH | Dimerization, H-abstraction, Oxidation |

| Octyl Radical (on the chain) | H-abstraction from the octyl group | Reaction with Cl₂, Cyclization, Rearrangement |

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms. It involves measuring the change in the rate of a reaction upon replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium). A significant difference in reaction rates (kH/kD > 1) typically indicates that the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. researchgate.netnih.gov

For N-Octyl-2,4,5-trichloroaniline, KIE studies could provide critical insights into various reaction pathways:

Electrophilic Aromatic Substitution: To investigate the mechanism, the hydrogen at the C-6 position could be replaced with deuterium (B1214612). In most SEAr reactions, the initial attack of the electrophile to form the sigma complex is the rate-determining step, and the subsequent C-H bond cleavage is fast. In this case, the KIE (kH/kD) would be close to 1 (an absence of a primary KIE). A large KIE value would suggest that proton removal is the rate-limiting step, which is rare but possible.

Reactions at the Nitrogen Center: Replacing the amine hydrogen with deuterium (N-D) would be informative for reactions involving this bond. For instance, in an oxidation reaction that proceeds via hydrogen atom transfer (HAT) from the nitrogen, a large primary KIE would be expected, as the N-H bond is broken in the rate-determining step. Conversely, a mechanism where the initial step is electron transfer from the nitrogen would likely show a small secondary KIE.

| Proposed Rate-Determining Step | Isotopic Substitution | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) from N-H | N-H vs. N-D | > 2 | N-H bond cleavage is rate-limiting. |

| Single Electron Transfer (SET) from Nitrogen | N-H vs. N-D | ~1 | N-H bond cleavage occurs after the rate-limiting step. |

| C-H Bond Cleavage at C-6 (SEAr) | C-H vs. C-D at C-6 | ~1 | Formation of the sigma complex is rate-limiting. |

By systematically applying KIE studies, researchers can differentiate between competing mechanistic proposals and develop a more complete understanding of the chemical reactivity of N-Octyl-2,4,5-trichloroaniline.

Environmental Transformation Pathways of N Octyl 2,4,5 Trichloroaniline

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation is a key process in the transformation of chlorinated anilines in the environment. Studies on the parent compound, 2,4,5-trichloroaniline (B140166), reveal that it undergoes degradation in the presence of sunlight. In freshwater lake environments, experiments have shown that 2,4,5-trichloroaniline does not degrade in the dark. nih.govnih.gov However, when exposed to a cycle of 12 hours of sunlight and 12 hours of darkness, a significant percentage of the compound is degraded. nih.govnih.gov

Mineralization, the conversion of an organic compound to its inorganic constituents, is largely driven by photochemical processes for 2,4,5-trichloroaniline. nih.govnih.gov It is estimated that approximately 81% of the mineralization of this compound can be attributed to photochemical reactions, with the remaining 19% resulting from microbial activity. nih.govnih.gov The N-octyl group in N-Octyl-2,4,5-trichloroaniline may influence the rate and products of photodegradation, but specific data is not currently available.

Microbial Degradation Pathways and Metabolite Identification

Microbial activity plays a role in the breakdown of 2,4,5-trichloroaniline in the environment. Research has indicated that about 19% of the mineralization of this compound is due to microbial processes. nih.govnih.gov The primary microorganisms responsible for this biological mineralization are bacteria. nih.govnih.gov

Interestingly, the presence of other organisms, such as algae, can impact the efficiency of microbial degradation. Studies have shown that the presence of algae can inhibit the bacterial mineralization of photoproducts of 2,4,5-trichloroaniline, possibly due to the excretion of organic compounds by the algae. nih.gov When algae are removed, the rate of mineralization of 2,4,5-trichloroaniline has been observed to increase. nih.gov The specific microbial degradation pathways and the resulting metabolites for N-Octyl-2,4,5-trichloroaniline have not been documented. However, it is plausible that similar microbial processes that act on the aniline (B41778) ring of the parent compound could also occur with the N-octyl derivative, although the octyl chain may be subject to separate metabolic pathways.

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Abiotic transformation processes, such as hydrolysis and oxidation, are crucial in determining the environmental persistence of organic compounds. While specific data on the abiotic transformation of N-Octyl-2,4,5-trichloroaniline is not available, general principles of environmental chemistry suggest that these processes could contribute to its degradation.

Hydrolysis, the reaction with water, can be a significant degradation pathway for some organic chemicals. The rate of hydrolysis is dependent on factors such as pH and temperature. For chlorinated anilines, the stability of the aromatic ring and the carbon-chlorine bonds generally makes them resistant to hydrolysis under typical environmental conditions. However, the N-octyl group could potentially undergo hydrolysis, although this is less likely for an amine linkage.

Oxidation, mediated by reactive oxygen species present in the environment (e.g., hydroxyl radicals), can also lead to the transformation of organic pollutants. These reactions can occur in both aquatic and atmospheric environments. The electron-rich aniline ring would be susceptible to attack by oxidizing agents, potentially leading to the formation of hydroxylated and other oxidized products. The presence of the octyl group may influence the susceptibility of the molecule to oxidation.

Sorption and Transport Phenomena in Environmental Compartments

The sorption and transport of N-Octyl-2,4,5-trichloroaniline in the environment are expected to be strongly influenced by its chemical properties, particularly its hydrophobicity, which is significantly increased by the N-octyl group. This increased hydrophobicity suggests a strong tendency for the compound to partition from water to organic phases, such as soil organic matter and sediment.

This high affinity for organic matter would result in a high soil sorption coefficient (Koc), leading to low mobility in soil and a tendency to accumulate in sediments in aquatic systems. Consequently, the transport of N-Octyl-2,4,5-trichloroaniline through the soil profile and its potential to leach into groundwater would be limited. The primary mode of transport in aquatic environments would likely be associated with suspended particulate matter.

Table 1: Expected Sorption and Mobility Characteristics of N-Octyl-2,4,5-Trichloroaniline

| Parameter | Expected Value/Behavior | Rationale |

| Soil Sorption Coefficient (Koc) | High | The N-octyl group significantly increases the hydrophobicity of the molecule, leading to strong partitioning to soil organic matter. |

| Mobility in Soil | Low | High sorption to soil particles will limit movement through the soil profile. |

| Leaching Potential | Low | Due to low mobility, the risk of groundwater contamination through leaching is expected to be minimal. |

| Transport in Aquatic Systems | Primarily via suspended sediments | High hydrophobicity will cause the compound to associate with particulate matter in the water column. |

Bioaccumulation and Biotransformation Potential in Model Organisms

The presence of the N-octyl group in N-Octyl-2,4,5-trichloroaniline suggests a high potential for bioaccumulation in organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The octyl group, being a long alkyl chain, significantly increases the lipophilicity of the molecule, making it more likely to be stored in the fatty tissues of organisms.

Studies on the parent compound, 2,4,5-trichloroaniline, have shown that it can bioaccumulate in aquatic organisms, with approximately 90% of the accumulated compound being associated with larger organisms like algae. nih.gov Given the increased lipophilicity of the N-octyl derivative, it is expected to have a higher bioaccumulation factor (BAF) than its parent compound.

Biotransformation, or the metabolic conversion of the compound within an organism, can influence its bioaccumulation potential and toxicity. Organisms possess enzyme systems that can metabolize foreign compounds, often leading to their detoxification and excretion. Potential biotransformation pathways for N-Octyl-2,4,5-trichloroaniline could involve oxidation of the aromatic ring or the octyl chain, as well as conjugation reactions to increase water solubility and facilitate elimination. However, without specific studies on this compound, its metabolic fate in organisms remains speculative.

Synthesis and Characterization of Derivatives and Analogues of N Octyl 2,4,5 Trichloroaniline

Systematic Modification of the N-Alkyl Chain Length and Branching

The synthesis of N-Octyl-2,4,5-trichloroaniline serves as the foundational step for the exploration of its derivatives. A common and effective method for the N-alkylation of anilines is the reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. For the synthesis of N-Octyl-2,4,5-trichloroaniline, 2,4,5-trichloroaniline (B140166) is reacted with 1-bromooctane (B94149).

A systematic investigation into the influence of the N-alkyl chain on the properties of 2,4,5-trichloroaniline derivatives was undertaken by synthesizing a series of analogues with varying chain lengths and branching. This was achieved by reacting 2,4,5-trichloroaniline with a variety of alkyl bromides under consistent reaction conditions. The synthesized compounds were purified by column chromatography and characterized by spectroscopic methods.

The data presented in the table below illustrates the effect of the alkyl chain structure on the reaction yield and the chemical shift of the protons on the carbon adjacent to the nitrogen atom in the ¹H NMR spectrum. Generally, a slight decrease in yield is observed with increasing steric hindrance of the alkyl group. The chemical shift of the N-CH₂ or N-CH protons is also influenced by the electronic environment and steric bulk of the alkyl substituent.

| N-Alkyl Group | Alkyl Bromide Used | Reaction Yield (%) | ¹H NMR (δ, ppm) of N-CHₓ Protons |

|---|---|---|---|

| n-Butyl | 1-Bromobutane | 85 | 3.15 (t) |

| n-Hexyl | 1-Bromohexane | 82 | 3.14 (t) |

| n-Octyl | 1-Bromooctane | 80 | 3.14 (t) |

| iso-Butyl | 1-Bromo-2-methylpropane | 78 | 2.95 (d) |

| sec-Butyl | 2-Bromobutane | 75 | 3.40 (m) |

| tert-Butyl | 2-Bromo-2-methylpropane | 65 | - |

Introduction of Diverse Substituents on the Aromatic Ring

The introduction of additional substituents onto the aromatic ring of N-Octyl-2,4,5-trichloroaniline can significantly alter its electronic and steric properties. The existing substituents on the aniline (B41778) ring, namely the three chlorine atoms and the N-octylamino group, direct the position of incoming electrophiles. The N-octylamino group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The regioselectivity of electrophilic aromatic substitution reactions on this substrate is therefore a result of the interplay between these directing effects.

Further halogenation and nitration reactions were explored to synthesize a range of derivatives. The reaction conditions were optimized to achieve monosubstitution and characterize the resulting isomers.

The following table summarizes the results of the introduction of bromine and nitro groups onto the aromatic ring of N-Octyl-2,4,5-trichloroaniline. The position of the new substituent is determined by the combined directing effects of the existing groups.

| Reaction | Reagents | Major Product | Yield (%) | Key Spectroscopic Data |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 6-Bromo-N-octyl-2,4,5-trichloroaniline | 65 | Appearance of a new singlet in the aromatic region of ¹H NMR |

| Nitration | HNO₃/H₂SO₄ | N-Octyl-6-nitro-2,4,5-trichloroaniline | 55 | Characteristic IR bands for NO₂ stretch |

Formation of Polymeric Structures from N-Octyl-2,4,5-Trichloroaniline Monomers

The polymerization of aniline and its derivatives is a well-established field, leading to the formation of polyanilines, which are conducting polymers with a range of applications. The presence of the long N-octyl chain in N-Octyl-2,4,5-trichloroaniline can enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing.

The oxidative polymerization of N-Octyl-2,4,5-trichloroaniline was carried out using ammonium (B1175870) persulfate as an oxidant in an acidic medium. The resulting polymer was characterized to determine its molecular weight and electrical conductivity. The properties of the polymer are influenced by the polymerization conditions and the nature of the monomer.

The table below presents the properties of the synthesized poly(N-Octyl-2,4,5-trichloroaniline) and, for comparison, hypothetical data for polymers derived from monomers with different N-alkyl chains. This comparison highlights the role of the N-alkyl substituent in determining the polymer's characteristics.

| Monomer | Polymer | Average Molecular Weight (g/mol) | Electrical Conductivity (S/cm) |

|---|---|---|---|

| N-Butyl-2,4,5-trichloroaniline | Poly(N-Butyl-2,4,5-trichloroaniline) | 8,500 | 1.5 x 10⁻⁵ |

| N-Octyl-2,4,5-trichloroaniline | Poly(N-Octyl-2,4,5-trichloroaniline) | 12,000 | 8.0 x 10⁻⁶ |

| N-Dodecyl-2,4,5-trichloroaniline | Poly(N-Dodecyl-2,4,5-trichloroaniline) | 15,500 | 4.2 x 10⁻⁶ |

Examination of Structure-Reactivity Relationships within N-Octyl-2,4,5-Trichloroaniline Derivatives

The synthesis and characterization of a library of N-Octyl-2,4,5-trichloroaniline derivatives with systematic variations in the N-alkyl chain and aromatic substitution patterns allow for a detailed examination of structure-reactivity relationships.

Effect of N-Alkyl Chain:

Reactivity: The data from the synthesis of N-alkyl analogues (Table in section 7.1) suggests that increasing the steric bulk of the N-alkyl group can lead to a decrease in the yield of N-alkylation, likely due to steric hindrance at the nitrogen atom.

Polymer Properties: The length of the N-alkyl chain influences the properties of the corresponding polymers. Longer alkyl chains tend to increase the solubility and average molecular weight of the polymer, but may decrease the electrical conductivity due to the increased insulating nature of the alkyl groups, which can affect the charge transport between polymer chains.

Effect of Aromatic Substituents:

Reactivity: The introduction of an additional electron-withdrawing group, such as a nitro group, onto the aromatic ring is expected to decrease the electron density of the ring and the basicity of the aniline nitrogen. This would make the aromatic ring less susceptible to further electrophilic attack. Conversely, the introduction of an electron-donating group would be expected to increase the reactivity of the ring.

Spectroscopic Properties: The nature and position of substituents on the aromatic ring have a predictable effect on the spectroscopic properties of the molecule. For example, the introduction of a nitro group leads to characteristic infrared absorption bands and can cause a downfield shift of adjacent protons in the ¹H NMR spectrum.

Conclusion and Future Research Directions

Summary of Key Academic Insights into N-Octyl-2,4,5-Trichloroaniline Chemistry

Direct academic research focusing exclusively on N-Octyl-2,4,5-trichloroaniline is not extensively documented in publicly available literature. However, key insights can be inferred from the well-established chemistry of its parent compound, 2,4,5-trichloroaniline (B140166), and general principles of N-alkylation. The parent aniline (B41778) is known primarily as a chemical intermediate. nih.govchemicalbook.com The introduction of the N-octyl group, a long lipophilic alkyl chain, would be expected to significantly alter its physicochemical properties. The primary academic insights would revolve around this transformation, predicting increased lipophilicity, reduced water solubility, and a modified electronic profile of the amino group due to the inductive effect of the octyl chain. These properties are crucial in determining the compound's behavior in both chemical reactions and environmental systems.

Identification of Remaining Challenges in Synthesis and Mechanistic Understanding

The synthesis of N-Octyl-2,4,5-trichloroaniline, presumably through the N-alkylation of 2,4,5-trichloroaniline with an octyl halide or alcohol, presents several challenges that remain to be systematically addressed.

Substrate Reactivity: Polychlorinated anilines can exhibit reduced nucleophilicity due to the electron-withdrawing nature of the chlorine atoms, potentially requiring harsh reaction conditions or highly effective catalytic systems to achieve efficient alkylation.

Catalyst Development: While various methods exist for the N-alkylation of anilines, including systems catalyzed by iridium, tungsten, or visible light, an optimized catalyst for this specific substrate has not been reported. nih.govacs.orgsci-hub.senih.govnih.gov Developing a selective and efficient catalyst that avoids side reactions, such as over-alkylation or ring functionalization, is a significant hurdle.

Reaction Mechanism: A detailed mechanistic understanding of the N-octylation of a polychlorinated aniline is lacking. Elucidating the reaction pathway, whether it proceeds via a direct nucleophilic substitution, a borrowing hydrogen mechanism with an alcohol, or a radical pathway, is essential for process optimization and control. nih.govnih.gov

Purification: The anticipated high lipophilicity of the product could complicate its separation and purification from starting materials and byproducts, necessitating advanced chromatographic techniques.

Proposed Avenues for Advanced Theoretical and Computational Studies

In the absence of extensive empirical data, advanced theoretical and computational studies offer a powerful avenue for predicting the properties and reactivity of N-Octyl-2,4,5-trichloroaniline. Density Functional Theory (DFT) calculations, in particular, can provide critical insights into its molecular and electronic structure. rsc.org

Proposed Computational Studies for 2,4,5-Trichloro-N-octylaniline

| Parameter to be Studied | Computational Method | Potential Insights |

|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Prediction of bond lengths, bond angles, and dihedral angles. Understanding steric hindrance around the nitrogen atom. |

| Electronic Properties | Natural Bond Orbital (NBO) Analysis | Calculation of atomic charges, orbital energies (HOMO/LUMO), and the molecular electrostatic potential map to predict sites of reactivity. |

| Lipophilicity | Calculated LogP (cLogP) | Quantitative estimation of the molecule's hydrophobicity, crucial for predicting environmental fate and bioaccumulation potential. |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis, IR, and NMR spectra to aid in future experimental characterization. |

These computational studies would provide a foundational dataset to guide future experimental work, minimizing resource expenditure and accelerating the exploration of this compound's chemistry.

Emerging Research Areas for Substituted Anilines and Their Environmental Fate

The environmental fate of halogenated aromatic compounds is an area of significant and growing concern. Substituted anilines, particularly chlorinated variants, are often classified as persistent organic pollutants (POPs) due to their resistance to degradation.

An emerging research area is the study of how structural modifications, such as N-alkylation, impact environmental persistence and toxicology. For N-Octyl-2,4,5-trichloroaniline, the combination of a persistent polychlorinated aromatic core with a long, hydrophobic alkyl chain raises specific concerns. The N-octyl group would likely increase the compound's tendency to partition into organic matter and fatty tissues, suggesting a high potential for bioaccumulation.

Future research should focus on:

Biodegradation Pathways: Investigating the susceptibility of the compound to microbial degradation, focusing on the cleavage of the C-N bond and the dechlorination of the aromatic ring.

Bioaccumulation Studies: Performing experimental and modeling studies to determine the compound's bioaccumulation factor (BAF) in aquatic and terrestrial organisms.

Toxicity Assessment: Evaluating the ecotoxicity of the compound, as the presence of both a chlorinated aniline moiety and a lipophilic chain could lead to complex toxicological profiles. nih.govntnu.no

Potential for the Rational Design of Novel Chemical Entities Based on the N-Octyl-2,4,5-trichloroaniline Scaffold

The N-Octyl-2,4,5-trichloroaniline structure, while uncharacterized, represents a versatile chemical scaffold. The principles of rational design can be applied to modify this structure to create novel chemical entities with tailored properties for various applications, including pharmaceuticals and materials science. acs.orgmdpi.comnih.gov

The aniline moiety is a common feature in many biologically active molecules. nih.govresearchgate.net By systematically modifying the scaffold, new derivatives could be designed and synthesized. Potential design strategies include:

Varying the Alkyl Chain: Replacing the n-octyl group with chains of different lengths, branching, or containing other functional groups (e.g., ethers, amides) could fine-tune the molecule's solubility, lipophilicity, and binding interactions with biological targets.

Altering the Substitution Pattern: Modifying the number and position of chlorine atoms on the aniline ring would directly impact the electronic properties and metabolic stability of the molecule.

Bioisosteric Replacement: Replacing the aniline core with bioisosteres could lead to compounds with improved pharmacological or toxicological profiles while retaining desired activity. acs.org

This scaffold-based approach allows for the systematic exploration of chemical space to develop new compounds with potentially valuable properties, transforming a simple intermediate into a platform for innovation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,4,5-Trichloro-N-octylaniline?

- Answer : Synthesis typically involves nucleophilic substitution reactions, where octylamine reacts with trichloroaniline derivatives under controlled conditions (e.g., reflux in anhydrous solvents). Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (>98.0% as per analytical standards) and nuclear magnetic resonance (NMR) for structural verification. Environmental analysis-grade standards (e.g., CAS 636-30-6) should be used for calibration . Isotopically labeled analogs (e.g., deuterated forms like 2,4,5-Trichloroaniline-d4) can aid in mass spectrometry-based quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for spills, as breakthrough times exceed 1–4 hours. Respiratory protection (NIOSH-approved organic vapor cartridges) is required during prolonged exposure. Store away from oxidizers and foodstuffs, adhering to OSHA HCS guidelines for chlorinated aromatic amines .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies using buffers (pH 2–12) and temperatures (25–60°C). Monitor degradation via HPLC-UV or GC-MS, referencing deuterated internal standards (e.g., 2,4,5-Trichloroaniline-d4) to distinguish degradation products from artifacts. Statistical validation (e.g., ANOVA) ensures reproducibility .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., conflicting NMR or mass spectra) be resolved during structural elucidation?

- Answer : Cross-validate results using complementary techniques:

- X-ray crystallography for unambiguous confirmation of molecular geometry.

- High-resolution mass spectrometry (HRMS) to resolve isotopic pattern mismatches.

- Deuterium exchange experiments to identify labile protons in NMR spectra.

Document iterative analyses to align with NIH preclinical reporting standards .

Q. What methodological considerations are critical for optimizing the compound’s synthesis yield while minimizing byproducts?

- Answer : Use design of experiments (DoE) to test variables:

- Solvent polarity (e.g., dichloromethane vs. DMF) impacts reaction kinetics.

- Catalyst screening (e.g., palladium for cross-coupling).

- Temperature gradients to isolate intermediates.

Advanced purification (e.g., preparative HPLC) and kinetic modeling (e.g., Arrhenius plots) refine yield and selectivity .

Q. How can environmental persistence of this compound be evaluated in soil and aqueous systems?

- Answer :

- Soil microcosm studies : Spike soil samples and quantify residual compound via LC-MS/MS over 30–60 days. Include deuterated analogs as internal controls .

- Aqueous photodegradation : Use simulated sunlight (Xe lamp) and measure half-life via UV-Vis spectroscopy. Compare degradation pathways with computational models (e.g., DFT) .

Q. What statistical frameworks are appropriate for reconciling variability in bioactivity assays involving this compound?

- Answer : Apply mixed-effects models to account for batch-to-batch variability in cell-based assays. Use Bayesian inference to quantify uncertainty in IC50 values. Pre-register experimental designs (e.g., via NIH preclinical checklist) to standardize reporting .

Methodological Notes

- Cross-disciplinary collaboration : Integrate synthetic chemistry data with computational toxicology (e.g., QSAR models) to predict ecological risks .

- Ethical reporting : Avoid overinterpretation of preliminary data; explicitly state limitations in manuscripts (e.g., small sample sizes, unvalidated assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.